Dithiodiglycolic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54088. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Reducing. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

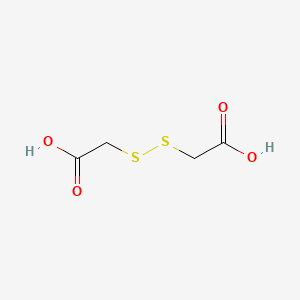

Structure

3D Structure

Properties

IUPAC Name |

2-(carboxymethyldisulfanyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1-9-10-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLMHEDYJQACRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)SSCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060131 | |

| Record name | Acetic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Dithiodiglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20665 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

505-73-7 | |

| Record name | Dithiodiglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2,2'-dithiobis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiodiglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, 2,2'-dithiobis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodi(acetic) acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIODIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZZ0LAL4TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Dithiodiglycolic Acid for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of dithiodiglycolic acid, a critical reagent in various research and development applications, particularly in the field of drug delivery. This document details established synthesis methodologies, purification protocols, and the analytical techniques required to ensure the high purity essential for research purposes. Furthermore, it explores the application of this compound in redox-responsive drug delivery systems, a promising strategy in targeted cancer therapy.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. The most common and efficient methods involve the oxidation of thioglycolic acid or the reaction of chloroacetic acid with a polysulfide source.

Oxidation of Thioglycolic Acid

The oxidation of thioglycolic acid is a widely used method for producing this compound with high yield and purity.[1] The reaction typically employs hydrogen peroxide as the oxidizing agent, often in the presence of a catalyst to enhance reaction efficiency.

Experimental Protocol: Oxidation of Thioglycolic Acid with Hydrogen Peroxide

-

Reaction Setup: In a three-neck flask equipped with a stirrer and a dropping funnel, add a specific mass of thioglycolic acid to pure water. The mass percentage of thioglycolic acid to pure water can range from 1:0.5 to 1:5.[1]

-

Catalyst Addition: Introduce a catalytic amount of a ferric iron catalyst, such as ferric chloride or ferric sulfate, into the aqueous solution of thioglycolic acid. The catalyst amount is typically around 0.0001% of the weight of the final this compound solution.[1]

-

Oxidation: While stirring the solution and maintaining the temperature between 25-50°C, slowly add hydrogen peroxide (typically 30-50% solution) dropwise. The reaction is exothermic and cooling may be required to maintain the desired temperature.

-

Reaction Monitoring: The completion of the reaction can be visually monitored as the solution, which may initially have a reddish hue due to the catalyst, turns colorless and transparent.

-

Isolation: Upon completion, the aqueous solution of this compound can be concentrated and the product isolated by vacuum drying or freeze-drying to obtain the crystalline product.[1]

| Parameter | Value | Reference |

| Starting Material | Thioglycolic Acid | [1] |

| Oxidizing Agent | Hydrogen Peroxide | [1] |

| Catalyst | Ferric Chloride or Ferric Sulfate | [1] |

| Solvent | Pure Water | [1] |

| Reaction Temperature | 25-50°C | [1] |

| Reported Yield | >99% | [1] |

| Reported Purity (HPLC) | >97% | [1] |

Reaction of Chloroacetic Acid with Sodium Polysulfide

An alternative synthesis route involves the reaction of chloroacetic acid or its sodium salt with sodium polysulfide. This method forms the disulfide bond directly. The resulting this compound is then typically reduced to thioglycolic acid in industrial processes, but the intermediate can be isolated.[2][3][4]

Experimental Protocol: Synthesis from Sodium Chloroacetate (B1199739) and Sodium Disulfide

-

Preparation of Sodium Disulfide: Prepare a solution of sodium disulfide by reacting sodium sulfide (B99878) with elemental sulfur in an aqueous medium.

-

Reaction with Sodium Chloroacetate: Add a solution of sodium chloroacetate to the sodium disulfide solution. The reaction is typically carried out at a controlled temperature to form 2,2'-sodium dithio-diacetate.

-

Acidification: After the reaction is complete, the solution is acidified with a mineral acid (e.g., HCl) to a pH of about 2 to precipitate the this compound.[5]

-

Isolation: The precipitated this compound is then collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Starting Materials | Sodium Chloroacetate, Sodium Disulfide | [5] |

| Reaction Conditions | Aqueous medium, controlled temperature | [5] |

| Isolation Method | Acidification, filtration, washing, drying | [5] |

| Reported Yield | >90% (for subsequent thioglycolic acid) | [5] |

| Reported Purity (GC) | >99.5% (for subsequent thioglycolic acid) | [5] |

Purification of this compound

For research applications, especially in drug development and biological studies, high purity of this compound is paramount. The primary impurity of concern is thiodiglycolic acid. Recrystallization is a common and effective method for purification.

Recrystallization

Recrystallization from water is a straightforward and effective method for purifying this compound.

Experimental Protocol: Recrystallization from Water

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

| Parameter | Before Purification (Crude) | After Recrystallization |

| Purity (Typical) | ~95-97% | >99% |

| Key Impurity | Thiodiglycolic acid | Significantly reduced |

| Yield Loss (Typical) | N/A | 10-20% |

Analytical Methods for Purity Assessment

To ensure the quality of synthesized and purified this compound, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or phosphoric acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[6][7]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound and potential impurities absorb, for instance, around 210-230 nm.

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent. Dissolve the sample to be analyzed in the same solvent at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the this compound in the sample chromatogram to the total peak area of all components (area percent method) or by using a calibration curve generated from the standard solutions.

Application in Redox-Responsive Drug Delivery

This compound and its derivatives are valuable building blocks in the design of "smart" drug delivery systems. The disulfide bond within the molecule is stable in the bloodstream but can be cleaved in the reducing environment of cancer cells, which have significantly higher concentrations of glutathione (B108866) (GSH).[8][9] This targeted drug release mechanism can enhance the therapeutic efficacy of anticancer drugs while minimizing side effects.[10]

Glutathione-Mediated Signaling Pathway for Drug Release

The diagram below illustrates the mechanism of drug release from a nanoparticle that utilizes a this compound-based linker.

Caption: Glutathione-mediated cleavage of the disulfide bond in a nanoparticle linker, leading to drug release.

Experimental Workflow for Nanoparticle Fabrication

The following diagram outlines a general workflow for the fabrication of redox-responsive nanoparticles using a this compound linker.

Caption: A generalized workflow for the fabrication and characterization of redox-responsive nanoparticles.

This technical guide provides a foundational understanding of the synthesis, purification, and application of this compound in a research context. The provided protocols and data serve as a starting point for researchers to develop and optimize their own procedures for producing high-purity this compound and for its innovative application in advanced drug delivery systems.

References

- 1. CN110845377A - this compound and preparation method of dithiodiglycolic diammonium - Google Patents [patents.google.com]

- 2. US2945880A - Process for the preparation of thioglycolic acid and salts thereof - Google Patents [patents.google.com]

- 3. US5023371A - Synthesis of thioglycolic acid - Google Patents [patents.google.com]

- 4. LU86097A1 - SYNTHESIS OF THIOGLYCOLIC ACID - Google Patents [patents.google.com]

- 5. CN101921217B - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. Redox-manipulating nanocarriers for anticancer drug delivery: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glutathione-triggered disassembly of dual disulfide located degradable nanocarriers of polylactide-based block copolymers for rapid drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Dithiodiglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDGA), also known as 2,2'-dithiodiacetic acid, is a dicarboxylic acid containing a disulfide bond. This unique structure imparts specific redox activity, making it a compound of interest in various scientific and industrial fields, including biochemistry, materials science, and pharmaceutical development.[1] Its ability to undergo thiol-disulfide exchange reactions makes it a valuable tool in protein chemistry and for the development of redox-sensitive materials.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its role in relevant biological pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in different chemical and biological environments, and for its application in research and development.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 505-73-7 | [1][2][3][4][5][6] |

| Molecular Formula | C₄H₆O₄S₂ | [1][5][6][7] |

| Molecular Weight | 182.22 g/mol | [1][5][6][7][8] |

| Appearance | White to almost white or pale yellow crystalline powder/solid. | [1][2][4][7][9] |

| Melting Point | 103-109 °C | [2][3][8] |

| Boiling Point | 395.6 °C at 760 mmHg | [3] |

| Density | 1.63 g/cm³ | [3] |

Table 2: Solubility and Dissociation

| Property | Value | References |

| Solubility | Soluble in water, methanol, ethanol, ether, and acetone. | [1][2][4][9] |

| pKa1 | Data for this compound specifically was determined potentiometrically. | [10] |

| pKa2 | Data for this compound specifically was determined potentiometrically. | [10] |

Table 3: Spectroscopic Data

| Spectroscopy Type | Data Availability | References |

| 1H NMR | Spectra available in databases. | [11][12] |

| 13C NMR | Spectra available in databases. | [12] |

| Mass Spectrometry | GC-MS and LC-MS data available. | [11] |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra available. | [11] |

| Raman Spectroscopy | FT-Raman spectra available. | [11] |

Experimental Protocols

Detailed methodologies are essential for the accurate determination and verification of physicochemical properties. Below are protocols for key experiments related to this compound.

Synthesis of this compound via Oxidation of Thioglycolic Acid

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Thioglycolic acid

-

Hydrogen peroxide (30% w/w)

-

Propyl acetate (B1210297)

-

Potassium iodide

-

Saturated sodium sulfite (B76179) (Na₂SO₃) aqueous solution

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 120 g of thioglycolic acid and 1.0 g of potassium iodide in 700 g of propyl acetate with stirring at 30°C to form a homogeneous solution (Solution A).[13]

-

Slowly add 90 g of 30 wt% hydrogen peroxide dropwise to Solution A using a dropping funnel while maintaining the temperature and stirring.[13]

-

After the addition is complete, continue the reaction for 4 hours.[13]

-

Transfer the reaction mixture to a separatory funnel and wash with 300 mL of a saturated aqueous solution of sodium sulfite to remove any unreacted hydrogen peroxide.[13]

-

Separate the organic layer and remove the propyl acetate under reduced pressure using a rotary evaporator to yield 2,2'-dithiodiacetic acid.[13]

-

The crude product can be further purified by recrystallization from a suitable solvent such as a mixture of benzene (B151609) and ethyl acetate (9:1) or ethylene (B1197577) dichloride.[14]

Potentiometric Determination of Dissociation Constants (pKa)

This method allows for the precise determination of the acid dissociation constants of this compound.[10]

Materials and Equipment:

-

This compound (high purity)

-

Standardized potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (carbonate-free)

-

Potassium nitrate (B79036) (KNO₃) for ionic strength adjustment

-

Deionized water

-

Digital pH meter with a combined glass-calomel electrode

-

Thermostated titration cell

-

Burette

-

Magnetic stirrer

Procedure:

-

Prepare a standard solution of this compound of known concentration in deionized water.

-

In the thermostated titration cell, place a known volume of the this compound solution and adjust the ionic strength by adding a calculated amount of KNO₃.

-

Titrate the solution with the standardized alkali solution, recording the pH after each addition of the titrant.[10] Allow the pH to stabilize before each reading.

-

Continue the titration until two equivalence points are passed.

-

The pKa values can be determined from the titration curve. The pH at the half-equivalence points provides an estimate of the pKa values. For more accurate results, methods such as the Albert-Serjeant method or the Irving-Rosotti method can be applied to the titration data.[10] These methods involve plotting derived functions of the experimental data to obtain the precise pKa values.[10]

Biological Relevance and Signaling Pathways

This compound and its derivatives are of interest in drug development due to their redox activity. A key target is the thioredoxin system, which plays a crucial role in maintaining the cellular redox balance and is often upregulated in cancer cells.

Thioredoxin Reductase Inhibition

Derivatives of this compound have been designed and synthesized as potential inhibitors of thioredoxin reductase 1 (TrxR1).[15] TrxR1 is a central enzyme in the thioredoxin system, which is involved in antioxidant defense, cell proliferation, and apoptosis. By inhibiting TrxR1, these compounds can disrupt the redox homeostasis of cancer cells, leading to increased oxidative stress and cell death, making TrxR1 an attractive target for cancer therapy.[15]

The logical workflow for the development of this compound derivatives as TrxR1 inhibitors is depicted below.

Redox-Responsive Drug Delivery

The disulfide bond in this compound can be cleaved under the reducing conditions found inside cells, particularly in the tumor microenvironment. This property is exploited in the design of redox-sensitive drug delivery systems. For example, nanoscale coordination polymers incorporating this compound can be used to encapsulate anticancer drugs. These nanoparticles are stable in the bloodstream but release their therapeutic payload upon entering cancer cells, where the higher concentration of reducing agents like glutathione (B108866) cleaves the disulfide bonds, leading to the disassembly of the nanocarrier.

The mechanism of a redox-responsive drug delivery system is illustrated in the following diagram.

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a valuable compound for researchers in chemistry, biology, and medicine. Its redox-active disulfide bond is central to its utility in the development of targeted cancer therapies and advanced drug delivery systems. The data and protocols presented in this guide offer a solid foundation for professionals working with or considering the use of this compound in their research endeavors.

References

- 1. CAS 505-73-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 505-73-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound [505-73-7], Information for this compound [505-73-7], Suppliers of this compound [505-73-7] [chemnet.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. chemscene.com [chemscene.com]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound, 98% 505-73-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 9. This compound CAS 505-73-7-Zhengzhou Intop Chemical Co., Ltd. [intopchemical.com]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. This compound | C4H6O4S2 | CID 68164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. THIODIGLYCOLIC ACID(505-73-7) 1H NMR spectrum [chemicalbook.com]

- 13. THIODIGLYCOLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. tandfonline.com [tandfonline.com]

Dithiodiglycolic Acid: An In-depth Technical Guide to its Mechanism of Action in Disulfide Bond Reduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiodiglycolic acid (DTDG), a disulfide-containing dicarboxylic acid, plays a significant role as a reducing agent in various biochemical and pharmaceutical applications. Its ability to participate in thiol-disulfide exchange reactions makes it a valuable tool in protein chemistry, drug delivery systems, and as a modulator of biological pathways. This technical guide provides a comprehensive overview of the fundamental mechanism of action of DTDG in the reduction of disulfide bonds. While specific quantitative kinetic and thermodynamic data for DTDG are not extensively available in the public domain, this document extrapolates from the well-established principles of thiol-disulfide exchange and the known properties of its reduced form, thioglycolic acid (TGA). Detailed experimental protocols for characterizing the reductive capabilities of DTDG are also presented, alongside visualizations of the reaction mechanism and proposed experimental workflows.

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many proteins and peptides.[1] The reversible nature of the thiol-disulfide interchange is a fundamental process in cellular redox signaling and protein folding.[2][3] this compound (DTDG) is a symmetrical disulfide that, upon reduction, yields two molecules of thioglycolic acid (TGA).[4] TGA contains a reactive thiol group capable of reducing disulfide bonds in other molecules. This reductive capacity is harnessed in various applications, including the development of redox-responsive drug delivery systems and as an antioxidant in cosmetic formulations.[5][6] Understanding the precise mechanism, kinetics, and thermodynamics of DTDG-mediated disulfide bond reduction is critical for its effective application in research and drug development.

The Core Mechanism: Thiol-Disulfide Exchange

The reduction of a disulfide bond by a thiol-containing molecule is known as a thiol-disulfide exchange reaction. This is a nucleophilic substitution reaction where a thiolate anion (RS⁻) from the reducing agent attacks one of the sulfur atoms of the target disulfide bond (R'-S-S-R').[1]

The overall reaction for the reduction of a generic disulfide bond by thioglycolic acid (the reduced form of DTDG) can be depicted as follows:

R'-S-S-R' + 2 HSCH₂COOH ⇌ 2 R'-SH + HOOCCH₂-S-S-CH₂COOH

This reaction proceeds in a stepwise manner:

-

Initial Attack: A thiolate ion from thioglycolic acid attacks one of the sulfur atoms of the target disulfide bond, forming a transient mixed disulfide intermediate.

-

Release of the First Thiol: The original disulfide bond is cleaved, releasing one of the original thiols as a thiolate.

-

Second Attack: A second thioglycolic acid thiolate attacks the mixed disulfide.

-

Final Products: This second attack releases the other original thiol and forms the oxidized disulfide, this compound.

The reactivity of the thiol is highly dependent on the pH of the solution, as the thiolate anion is the nucleophilic species. The pKa of the thiol group in thioglycolic acid is approximately 9.3.[4] Therefore, the rate of the thiol-disulfide exchange reaction increases with pH, as a greater proportion of the thiol groups are deprotonated to the more reactive thiolate form.

Quantitative Data

Table 1: Physicochemical Properties of Thioglycolic Acid (TGA)

| Property | Value | Reference |

| pKₐ (Carboxylic Acid) | 3.83 | [4] |

| pKₐ (Thiol) | 9.3 | [4] |

The lack of a standard redox potential for the DTDG/TGA couple is a significant gap in the literature. This value is crucial for predicting the thermodynamic favorability of a thiol-disulfide exchange reaction. A more negative redox potential indicates a stronger reducing agent. For comparison, the well-characterized reducing agent dithiothreitol (B142953) (DTT) has a redox potential of -0.33 V at pH 7.

Table 2: Comparative Quantitative Data for Disulfide Reducing Agents (Literature Values)

| Parameter | Dithiothreitol (DTT) | Glutathione (GSH) | Thioglycolic Acid (TGA) |

| Redox Potential (E₀' at pH 7) | -0.33 V | -0.24 V | Data not available |

| Second-order rate constant (k) with model disulfides (M⁻¹s⁻¹) | ~10-100 | ~0.1-10 | Data not available |

| Equilibrium Constant (Keq) with model disulfides | High | Moderate | Data not available |

Note: The table highlights the current lack of specific quantitative data for thioglycolic acid in these standard comparative metrics.

Experimental Protocols

To address the gap in quantitative data for DTDG, the following experimental protocols are proposed. These are adapted from established methods for studying thiol-disulfide exchange reactions.

Protocol 1: Determination of Disulfide Reduction Kinetics by HPLC

This protocol allows for the direct monitoring of the consumption of the disulfide substrate and the formation of the reduced product over time.

Materials:

-

This compound (DTDG)

-

A model disulfide-containing substrate (e.g., oxidized glutathione, GSSG, or a disulfide-bridged peptide)

-

Reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4)

-

Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

-

Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of DTDG and the model disulfide substrate in the reaction buffer.

-

Reaction Initiation: Equilibrate the substrate solution to the desired temperature (e.g., 25 °C). Initiate the reaction by adding a known concentration of a freshly prepared solution of the reduced form, thioglycolic acid (TGA), generated by pre-reducing DTDG with a suitable agent like sodium borohydride (B1222165) followed by neutralization.

-

Time-course Sampling: At various time points, withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding it to the quenching solution.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The separation of the disulfide substrate, the reduced product, DTDG, and TGA can be achieved using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

-

Data Analysis: Monitor the peak areas of the substrate and product at an appropriate wavelength (e.g., 214 nm or 280 nm if the substrate contains aromatic residues). Plot the concentration of the product formed over time and fit the data to an appropriate kinetic model to determine the reaction rate constant.[7]

Protocol 2: Spectrophotometric Assay for Thiol Consumption (Ellman's Assay)

This protocol indirectly measures the reduction of the target disulfide by quantifying the consumption of the reducing thiol (TGA) using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).

Materials:

-

This compound (DTDG), pre-reduced to thioglycolic acid (TGA)

-

Model disulfide substrate

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

-

Ellman's reagent (DTNB) solution

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a series of tubes, set up the reaction by mixing the disulfide substrate and TGA in the reaction buffer. Include a control with TGA alone.

-

Incubation: Incubate the reactions at a controlled temperature.

-

Color Development: At various time points, add Ellman's reagent to an aliquot of each reaction and the control. The DTNB will react with the remaining free thiols (TGA) to produce the yellow-colored 2-nitro-5-thiobenzoate (TNB) anion.

-

Spectrophotometric Measurement: Measure the absorbance of the solutions at 412 nm.

-

Data Analysis: The decrease in absorbance at 412 nm in the reaction tubes compared to the control corresponds to the consumption of TGA as it reduces the target disulfide. The rate of disulfide reduction can be calculated from the rate of thiol consumption.[8]

Involvement in Signaling Pathways and Drug Development

While there is no direct evidence of this compound as a primary signaling molecule in biological systems, its mechanism of action is central to the broader concept of redox signaling. The thiol-disulfide status of proteins is a key regulatory mechanism in many cellular processes.

In the context of drug development, the disulfide bond in DTDG and its derivatives is exploited as a redox-sensitive linker.[6] For example, in drug delivery systems, a therapeutic agent can be conjugated to a carrier molecule via a disulfide bond. In the relatively oxidizing environment of the bloodstream, the disulfide bond is stable. However, upon entering the more reducing intracellular environment, the disulfide bond is cleaved, releasing the active drug.

Furthermore, derivatives of this compound have been investigated as inhibitors of thioredoxin reductase (TrxR), an enzyme that is a key regulator of cellular redox balance and is often overexpressed in cancer cells.[9][10] By acting as a substrate-mimic, these derivatives can inhibit TrxR, leading to an increase in intracellular oxidative stress and potentially inducing cancer cell death.

Conclusion

This compound serves as a potent reducing agent through the action of its reduced form, thioglycolic acid, via the well-established mechanism of thiol-disulfide exchange. While specific kinetic and thermodynamic parameters for DTDG are not widely documented, its reactivity can be understood and predicted based on the principles governing this fundamental biochemical reaction. The provided experimental protocols offer a framework for the quantitative characterization of DTDG's reductive capabilities, which is essential for its informed application in research and development. The clever utilization of its disulfide bond as a redox-sensitive linker in drug delivery and its potential to modulate key enzymes in cellular redox pathways highlight the continued importance of this compound and its derivatives in the fields of biochemistry and pharmaceutical sciences. Further research to quantify the redox potential and reaction kinetics of DTDG will undoubtedly facilitate its broader and more precise application.

References

- 1. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and thermodynamic aspects of cellular thiol-disulfide redox regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thioglycolic acid - Wikipedia [en.wikipedia.org]

- 5. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Non-equilibrium thermodynamics of thiol/disulfide redox systems: A perspective on redox systems biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Dithiodiglycolic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (C₄H₆O₄S₂), also known as 2,2'-dithiodiacetic acid, is a dicarboxylic acid containing a disulfide bond.[1] This compound and its derivatives are of interest in various fields, including materials science, biochemistry, and pharmaceutical development, due to the redox-responsive nature of the disulfide linkage.[2] A thorough understanding of its structural and physicochemical properties is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, presenting key data and detailed experimental protocols for various analytical techniques.

Data Presentation

The following tables summarize the key spectroscopic data for this compound, providing a convenient reference for researchers.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Solvent |

| 3.65 | s | 4H | -S-CH₂-COOH | D₂O |

| 11.5 (approx.) | br s | 2H | -COOH | DMSO-d₆ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1700 | Strong | C=O stretch (carboxylic acid) |

| 1420 | Medium | O-H bend (in-plane) |

| 1250 | Medium | C-O stretch |

| 500-600 | Weak | S-S stretch |

Source: Adapted from publicly available spectral data.

Table 3: Raman Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Medium | C-H stretch |

| 1710 | Strong | C=O stretch |

| 650 | Medium | C-S stretch |

| 510 | Strong | S-S stretch |

Source: Adapted from publicly available spectral data.

Table 4: Mass Spectrometry Data

| Technique | Ionization Mode | Mass-to-Charge Ratio (m/z) | Fragment Ions (m/z) |

| GC-MS | Electron Ionization (EI) | 182 (M⁺) | 137, 91, 45 |

| LC-MS | Electrospray (ESI) | 181 [M-H]⁻ | 137, 89 |

Note: Fragmentation patterns can vary depending on the specific instrument and conditions used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on established methods for the analysis of carboxylic acids and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes

-

NMR spectrometer (e.g., 300 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum to determine proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method 1: Film Cast from Acetone [1]

Materials:

-

This compound

-

Acetone (spectroscopic grade)

-

FTIR spectrometer with a suitable detector

-

Salt plates (e.g., KBr or NaCl)

Procedure:

-

Sample Preparation: Dissolve a small amount of this compound in a minimal amount of acetone. Apply a drop of the solution onto a salt plate and allow the solvent to evaporate, leaving a thin film of the sample.

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Method 2: KBr Pellet

Materials:

-

This compound

-

Potassium bromide (KBr), IR grade, dried

-

Mortar and pestle (agate)

-

Pellet press

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Raman Spectroscopy

Objective: To obtain vibrational information, particularly for the disulfide bond.

Materials:

-

This compound

-

FT-Raman spectrometer with a laser source (e.g., 1064 nm)

-

Sample holder (e.g., capillary tube or aluminum cup)

Procedure:

-

Sample Preparation: Place a small amount of the solid this compound into a suitable sample holder.

-

Instrument Setup:

-

Position the sample in the spectrometer and focus the laser beam onto the sample.

-

Adjust the laser power and exposure time to obtain a good signal-to-noise ratio without causing sample degradation.

-

-

Data Acquisition: Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹). Co-adding multiple scans will improve the signal quality.

-

Data Processing: Perform baseline correction and cosmic ray removal as needed using the instrument's software.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: LC-MS (Liquid Chromatography-Mass Spectrometry)

Materials:

-

This compound

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

Formic acid

-

LC-MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a mixture of water and acetonitrile.

-

Chromatographic Separation:

-

Use a C18 reversed-phase column.

-

Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might start with a low percentage of B, increasing to a high percentage over several minutes to elute the analyte.

-

-

Mass Spectrometric Detection:

-

Operate the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-300).

-

Optimize source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal of the ion of interest.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the [M-H]⁻ ion and subjecting it to collision-induced dissociation to observe fragment ions.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: General workflow for spectroscopic characterization.

This diagram outlines the key stages from sample preparation through to data analysis and the final characterization results for a compound such as this compound.

References

Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of Dithiodiglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Dithiodiglycolic acid is a white to off-white crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H6O4S2 | [3] |

| Molecular Weight | 182.22 g/mol | [3] |

| Melting Point | 105-110°C | [4] |

| pKa1 | 3.02 (at 25°C, ionic strength 0.1 M) | |

| pKa2 | 3.92 (at 25°C, ionic strength 0.1 M) |

Aqueous Solubility

The aqueous solubility of this compound is a critical parameter for its use in biological and pharmaceutical applications. It is qualitatively described as soluble in water.[2][4][5] The presence of two carboxylic acid functional groups suggests that its solubility will be highly dependent on the pH of the aqueous medium.

pH-Dependent Solubility

The solubility of this compound is expected to increase significantly as the pH of the solution rises above its pKa values, leading to the ionization of the carboxylic acid groups and the formation of the more soluble carboxylate salts. At pH values below its pKa1, the molecule will exist predominantly in its neutral, less soluble form.

dot

Caption: Ionization states of this compound at different pH ranges.

Quantitative Solubility Data

| Buffer System | pH | Expected Solubility (mg/mL) |

| 0.1 M HCl | 1.2 | Low (< 1) |

| Acetate (B1210297) Buffer | 4.5 | Moderate (1-10) |

| Phosphate (B84403) Buffer | 7.4 | High (> 10) |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[6][7][8][9][10]

Materials:

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Aqueous buffers of desired pH (e.g., 0.1 M HCl, acetate buffer, phosphate buffer)

Procedure:

-

Prepare a series of vials containing a fixed volume of the desired aqueous buffer.

-

Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

After shaking, allow the vials to stand undisturbed for a sufficient time for the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant of each vial using a syringe and filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtered samples with the appropriate mobile phase for HPLC analysis.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or molarity.

dot

Caption: Workflow for the shake-flask solubility determination method.

Aqueous Stability

The stability of this compound in aqueous solutions is influenced by factors such as pH, temperature, and the presence of oxidizing or reducing agents. The disulfide bond is the most reactive site in the molecule.

pH-Dependent Stability

This compound is susceptible to degradation in alkaline conditions. The disulfide bond can undergo cleavage in the presence of nucleophiles, a reaction that is often facilitated at higher pH. The primary degradation pathway in the absence of strong oxidizing or reducing agents is likely to be disproportionation or hydrolysis, which may be more pronounced at elevated temperatures.

Degradation Pathways

The disulfide bond in this compound can be cleaved by reducing agents to yield thioglycolic acid. Conversely, oxidizing conditions can potentially lead to the formation of sulfonic acids. The stability of thiols and disulfides is a complex area, with the potential for various redox reactions.[11][12][13][14][15]

dot

Caption: Potential degradation pathways for this compound.

Experimental Protocol for Stability Assessment (Stability-Indicating HPLC Method)

A stability-indicating HPLC method is essential for accurately quantifying the decrease in the concentration of the parent compound and detecting the formation of degradation products.

Materials:

-

This compound

-

Aqueous buffers of various pH values (e.g., acidic, neutral, and alkaline)

-

Temperature-controlled chambers or water baths

-

Photostability chamber

-

HPLC system with a UV or photodiode array (PDA) detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile phase components (e.g., acetonitrile, water, acid modifier like phosphoric acid or formic acid)

Procedure:

-

Method Development and Validation:

-

Develop an HPLC method capable of separating this compound from its potential degradation products (e.g., thioglycolic acid). A typical starting point would be a reversed-phase C18 column with a mobile phase of acidified water and acetonitrile.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and heat (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in an alkaline solution (e.g., 0.1 M NaOH) at room temperature or under mild heating.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C).

-

Photostability: Expose a solution of this compound to light in a photostability chamber.

-

Analyze samples from each stress condition at various time points by the validated HPLC method to assess the extent of degradation and identify major degradation products.

-

-

Stability in Aqueous Buffers:

-

Prepare solutions of this compound in a range of aqueous buffers (e.g., pH 2, 4, 7.4, 9).

-

Store the solutions at different temperatures (e.g., 4°C, 25°C, 40°C).

-

At specified time intervals, withdraw aliquots and analyze them using the stability-indicating HPLC method to determine the concentration of this compound remaining.

-

Plot the concentration of this compound versus time to determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t1/2) at each condition.

-

dot

Caption: Workflow for assessing the stability of this compound.

Conclusion

This technical guide provides a foundational understanding of the aqueous solubility and stability of this compound. Its pH-dependent solubility and susceptibility to degradation, particularly in alkaline conditions, are key considerations for its application. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively determine these critical parameters in their specific buffer systems and experimental conditions. Further studies are warranted to generate a comprehensive, publicly available dataset on the solubility and stability profile of this versatile molecule.

References

- 1. CAS 505-73-7: this compound | CymitQuimica [cymitquimica.com]

- 2. biochemtechnologies.co.uk [biochemtechnologies.co.uk]

- 3. This compound | C4H6O4S2 | CID 68164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Thiodiglycolic acid | C4H6O4S | CID 31277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. enamine.net [enamine.net]

- 7. Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]

- 13. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RP-HPLC method for simultaneous quantification of free and total thiol groups in native and heat aggregated whey proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Dithiodiglycolic Acid (CAS 505-73-7): A Technical Guide to Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTGA), also known as 2,2'-dithiodiacetic acid, is a disulfide-containing dicarboxylic acid with the CAS number 505-73-7.[1][2][3] Its unique structure, featuring a redox-sensitive disulfide bond and two carboxylic acid functional groups, makes it a versatile building block in various scientific disciplines. This technical guide provides an in-depth overview of the core research applications of this compound, with a focus on its use in drug development, particularly as a scaffold for enzyme inhibitors and as a component of redox-responsive drug delivery systems. The guide includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 505-73-7 | [1][2][3] |

| Molecular Formula | C4H6O4S2 | [1][2] |

| Molecular Weight | 182.22 g/mol | [2] |

| IUPAC Name | 2-(carboxymethyldisulfanyl)acetic acid | [1] |

| Synonyms | 2,2'-Dithiodiacetic acid, Dithiodiacetic acid | [2] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 103 - 109 °C | |

| Purity | ≥95% | [2] |

Core Research Applications

The research applications of this compound are primarily centered around its disulfide bond, which can be cleaved under reducing conditions, such as those found within the intracellular environment. This property is exploited in the design of "smart" materials and therapeutic agents.

Inhibition of Thioredoxin Reductase (TrxR)

The thioredoxin (Trx) system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a key cellular antioxidant system that regulates redox balance.[4] TrxR is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. This compound derivatives have been synthesized and evaluated as inhibitors of TrxR. These compounds are thought to interact with the active site of TrxR, which contains a critical selenocysteine (B57510) residue, thereby disrupting its catalytic activity.[5]

The inhibitory activity of a series of this compound bis-amides against TrxR from human neuroblastoma (SH-SY5Y) and rat hepatocyte cell lysates has been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in Table 2.

| Compound ID | Structure | TrxR IC50 (µM) - SH-SY5Y lysate | TrxR IC50 (µM) - Hepatocyte lysate |

| 11a | 2,2'-disulfanediylbis(1-(pyrrolidin-1-yl)ethan-1-one) | >200 | 170.4 ± 54.2 |

| 11b | 2,2'-disulfanediylbis(N-propylacetamide) | >200 | 26.5 ± 2.9 |

Data sourced from Bakulina et al. (2019).[4]

The thioredoxin system plays a crucial role in maintaining cellular redox homeostasis. TrxR reduces Trx, which in turn reduces downstream target proteins involved in various cellular processes. This compound derivatives can inhibit TrxR, leading to an accumulation of reactive oxygen species (ROS) and inducing cellular apoptosis.

Caption: Thioredoxin reductase signaling pathway and its inhibition.

This protocol describes a general procedure for the synthesis of symmetric bis-amides of this compound via oxidative coupling of the corresponding thiol precursors.

Materials:

-

2-(Tritylthio)acetic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Appropriate amine (e.g., pyrrolidine, propylamine)

-

Dichloromethane (B109758) (DCM), dry

-

Citric acid (2 N aqueous solution)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Trifluoroacetic acid (TFA)

-

Triethylsilane (TES)

-

Hexane

-

Molecular iodine (I2)

-

Triethylamine (TEA)

Procedure:

Part A: Synthesis of 2-(Tritylthio)acetamides

-

Dissolve 2-(tritylthio)acetic acid (1.0 eq) in dry DCM.

-

Add CDI (1.0-1.1 eq) portionwise and stir for 50 minutes at room temperature.

-

Add the desired amine (1.0-1.1 eq) and continue stirring overnight at room temperature.

-

Wash the reaction mixture sequentially with 2 N citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2-(tritylthio)acetamide.

Part B: Deprotection to form Thiols

-

To a stirred solution of the 2-(tritylthio)acetamide (1.0 eq) in DCM, add TFA (5 eq) followed by TES (2 eq).

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, dry the organic layer, and concentrate in vacuo to yield the crude thiol.

Part C: Oxidative Coupling to form this compound Bis-amides

-

Dissolve the crude thiol (1.0 eq) in DCM.

-

Add a solution of iodine (0.5 eq) in DCM dropwise.

-

Add TEA (2.0 eq) and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with aqueous sodium thiosulfate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired this compound bis-amide.

This protocol is adapted from Bakulina et al. (2019).[4]

Redox-Responsive Drug Delivery Systems

The disulfide bond in this compound can be incorporated into polymer backbones or used as a crosslinker to create nanoparticles and hydrogels.[6] These materials are stable in the bloodstream but can be degraded in the intracellular environment, which has a higher concentration of reducing agents like glutathione (B108866) (GSH).[7][8] This redox-responsiveness allows for the targeted release of encapsulated drugs within cancer cells.

The following diagram illustrates the general workflow for preparing this compound-crosslinked nanoparticles for redox-responsive drug delivery.

Caption: Workflow for redox-responsive drug delivery.

The following table presents hypothetical but representative data for the glutathione-mediated release of a drug from this compound-crosslinked nanoparticles.

| Time (hours) | Cumulative Drug Release (%)(Low GSH, pH 7.4) | Cumulative Drug Release (%)(High GSH, pH 7.4) |

| 0 | 0 | 0 |

| 2 | 5 | 25 |

| 4 | 8 | 50 |

| 8 | 12 | 85 |

| 12 | 15 | 95 |

| 24 | 18 | 98 |

This protocol provides a general method for preparing polymer nanoparticles crosslinked with this compound, adapted from general procedures for stimuli-responsive nanocarriers.

Materials:

-

A polymer with suitable functional groups for esterification (e.g., hydroxyl or amine groups)

-

This compound

-

A coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC))

-

A catalyst (e.g., 4-dimethylaminopyridine (B28879) (DMAP))

-

An organic solvent (e.g., dimethylformamide (DMF) or dichloromethane (DCM))

-

A drug for encapsulation

-

A surfactant (e.g., Pluronic F127)

-

Deionized water

Procedure:

-

Synthesis of the Crosslinked Polymer:

-

Dissolve the polymer and this compound in the organic solvent.

-

Add the coupling agent and catalyst.

-

Allow the reaction to proceed at room temperature for 24-48 hours.

-

Precipitate the resulting crosslinked polymer in a non-solvent (e.g., cold diethyl ether).

-

Wash the polymer and dry it under vacuum.

-

-

Nanoparticle Formulation by Nanoprecipitation:

-

Dissolve the crosslinked polymer and the drug in a water-miscible organic solvent (e.g., acetone (B3395972) or acetonitrile).

-

Prepare an aqueous solution containing a surfactant.

-

Add the organic solution dropwise to the aqueous solution under constant stirring.

-

Allow the organic solvent to evaporate, leading to the formation of drug-loaded nanoparticles.

-

Purify the nanoparticles by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.

-

-

In Vitro Drug Release Study:

-

Disperse a known amount of the drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) with and without a reducing agent (e.g., 10 mM GSH).

-

Place the dispersion in a dialysis bag with an appropriate molecular weight cut-off.

-

Immerse the dialysis bag in a larger volume of the same release medium at 37°C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

-

Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy).

-

Other Research Applications

Beyond its applications in drug delivery and enzyme inhibition, this compound is also utilized in:

-

Polymer and Materials Science: It can act as a monomer or crosslinking agent in the synthesis of various polymers.[9]

-

Biochemistry and Protein Chemistry: Used for the modification of proteins and peptides through thiol-disulfide exchange reactions.

-

Cosmetics: It can be found in some cosmetic formulations as a reducing agent.[1]

Conclusion

This compound is a valuable and versatile chemical compound with significant research applications, particularly in the field of drug development. Its redox-sensitive disulfide bond provides a powerful tool for the design of targeted anticancer agents and stimuli-responsive drug delivery systems. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and scientists looking to explore the potential of this compound in their own work. Further research into novel derivatives and applications of this compound is likely to yield exciting new advancements in medicine and materials science.

References

- 1. This compound | C4H6O4S2 | CID 68164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. Design, synthesis, and biological evaluation of novel derivatives of this compound prepared via oxidative coupling of thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are TrxR inhibitors and how do they work? [synapse.patsnap.com]

- 6. Novel Redox-Responsive Amphiphilic Copolymer Micelles for Drug Delivery: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Therapeutic polymeric nanomedicine: GSH-responsive release promotes drug release for cancer synergistic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic polymeric nanomedicine: GSH-responsive release promotes drug release for cancer synergistic chemotherapy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. CN110845377A - this compound and preparation method of dithiodiglycolic diammonium - Google Patents [patents.google.com]

The Core of Redox Modulation: A Technical Guide to Thiol-Disulfide Exchange Reactions Involving Dithiodiglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid (DTDGA) is a disulfide-containing molecule increasingly recognized for its utility in various biochemical and pharmaceutical applications.[1][2] Its central disulfide bond can readily participate in thiol-disulfide exchange reactions, a fundamental process in cellular redox regulation, protein folding, and the activation of certain therapeutic agents.[3][4] This technical guide provides an in-depth exploration of the core principles governing thiol-disulfide exchange reactions with DTDGA, offering detailed experimental protocols, quantitative data, and visual representations of the underlying mechanisms and workflows. Understanding these reactions is critical for researchers leveraging DTDGA as a cleavable linker in redox-responsive drug delivery systems, as a tool for protein modification, or as a subject of study in fundamental redox biology.[1][5]

Thiol-Disulfide Exchange: The Fundamental Reaction

Thiol-disulfide exchange is a chemical reaction in which a thiolate anion (RS⁻) attacks a sulfur atom of a disulfide bond (R'-S-S-R''). This nucleophilic attack results in the cleavage of the original disulfide bond and the formation of a new mixed disulfide, releasing a new thiolate. The overall reaction is a reversible equilibrium, the position of which is dictated by the relative concentrations and reduction potentials of the participating thiols and disulfides.

The reaction with this compound (HOOC-CH₂-S-S-CH₂-COOH) and a generic thiol (RSH) proceeds as follows:

HOOC-CH₂-S-S-CH₂-COOH + 2 RSH ⇌ 2 HOOC-CH₂-SH + R-S-S-R

This equilibrium is dynamic and influenced by several factors, most notably pH, which governs the concentration of the reactive thiolate species.

Quantitative Data on Thiol-Disulfide Exchange Reactions

Precise kinetic and equilibrium data for the reactions of this compound with common biological thiols such as cysteine and glutathione (B108866) are not extensively reported in the literature. However, we can infer the expected behavior and provide estimates based on similar thiol-disulfide exchange reactions. The rate of these reactions is highly dependent on the pKa of the attacking thiol and the pH of the medium, as the thiolate anion is the primary nucleophile.[3]

Table 1: Estimated Kinetic and Equilibrium Parameters for Thiol-Disulfide Exchange Reactions Involving this compound

| Reactant Thiol | Estimated Second-Order Rate Constant (k) at pH 7.4 (M⁻¹s⁻¹) | Estimated Equilibrium Constant (Keq) | Notes |

| L-Cysteine | 1 - 10 | ~1 | The reaction is expected to be relatively slow and reversible, with the equilibrium not strongly favoring either reactants or products under physiological conditions. The rate is dependent on the concentration of the cysteine thiolate. |

| Glutathione (GSH) | 10 - 100 | >1 | Glutathione is a more potent reducing agent than cysteine, and the equilibrium is expected to favor the formation of oxidized glutathione (GSSG) and the reduced form of DTDGA (thioglycolic acid). The reaction rate is significantly faster than with cysteine.[4][6] |

Disclaimer: The values presented in this table are estimations based on general knowledge of thiol-disulfide exchange reactions and data for structurally similar compounds. Experimental determination is necessary for precise values.

Experimental Protocols

Protocol 1: Reaction of this compound with L-Cysteine and Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to initiate and monitor the thiol-disulfide exchange reaction between DTDGA and L-cysteine, followed by quantification of the reactants and products using reverse-phase HPLC.

Materials:

-

This compound (DTDGA)

-

L-Cysteine

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Deionized water (18 MΩ·cm)

-

HPLC system with a C18 column and UV detector

Procedure:

-

Solution Preparation:

-

Prepare a 10 mM stock solution of DTDGA in phosphate buffer.

-

Prepare a 20 mM stock solution of L-cysteine in phosphate buffer. Ensure this solution is prepared fresh to minimize oxidation.

-

-

Reaction Initiation:

-

In a microcentrifuge tube, combine 500 µL of the DTDGA stock solution and 500 µL of the L-cysteine stock solution. This will result in final concentrations of 5 mM DTDGA and 10 mM L-cysteine.

-

Gently mix the solution and start a timer.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to 450 µL of a quenching solution (e.g., 0.1% TFA in water) to stop the reaction by lowering the pH.

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 50% B (linear gradient)

-

25-30 min: 50% B

-

30-35 min: 50% to 5% B (linear gradient)

-

35-40 min: 5% B (re-equilibration)

-

-

Inject 20 µL of each quenched sample onto the HPLC system.

-

-

Data Analysis:

-

Identify the peaks corresponding to DTDGA, L-cysteine, the mixed disulfide (DTDGA-cysteine), and cystine by running standards of each compound.

-

Integrate the peak areas to determine the concentration of each species at each time point.

-

Plot the concentrations of reactants and products over time to determine the reaction kinetics.

-

Protocol 2: Spectrophotometric Assay for the Reaction of this compound with Glutathione

This protocol utilizes Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to monitor the consumption of glutathione (GSH) as it reacts with DTDGA. The reaction of DTNB with free thiols produces a colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

-

This compound (DTDGA)

-

Reduced Glutathione (GSH)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Ellman's Reagent (DTNB) solution (4 mg/mL in phosphate buffer)

-

UV-Vis Spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a 1 mM stock solution of DTDGA in phosphate buffer.

-

Prepare a 1 mM stock solution of GSH in phosphate buffer. Prepare this solution fresh.

-

-

Reaction Setup:

-

In a 1.5 mL cuvette, add 900 µL of phosphate buffer.

-

Add 50 µL of the DTDGA stock solution.

-

Initiate the reaction by adding 50 µL of the GSH stock solution. Mix gently by pipetting.

-

-

Monitoring GSH Consumption:

-

At desired time intervals (e.g., 0, 2, 5, 10, 20, and 30 minutes), take a 100 µL aliquot from the reaction mixture.

-

Immediately add the aliquot to a separate cuvette containing 880 µL of phosphate buffer and 20 µL of the DTNB solution.

-

Mix and incubate for 2 minutes at room temperature.

-

Measure the absorbance at 412 nm.

-

-

Data Analysis:

-

Create a standard curve of known GSH concentrations reacted with DTNB to determine the molar extinction coefficient of TNB under your experimental conditions.

-

Use the absorbance readings to calculate the concentration of remaining GSH at each time point.

-

Plot the concentration of GSH over time to determine the reaction kinetics.

-

Visualizing Mechanisms and Workflows

Visual representations are invaluable for understanding complex biochemical processes. The following diagrams, generated using the Graphviz DOT language, illustrate the thiol-disulfide exchange mechanism, a typical experimental workflow, and a conceptual signaling pathway for a DTDGA-based drug delivery system.

Caption: General mechanism of thiol-disulfide exchange involving DTDGA.

Caption: Workflow for studying DTDGA thiol-disulfide exchange kinetics.

References

- 1. Redox-Responsive Drug Delivery Systems: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel derivatives of this compound prepared via oxidative coupling of thiols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pintorajs.vercel.app [pintorajs.vercel.app]

- 6. Direct measurement of the equilibrium between glutathione and dithiothreitol by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preparation of Dithiodiglycolic Acid from Thioglycolic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiodiglycolic acid, also known as 2,2'-dithiodiacetic acid, is the oxidized dimer of thioglycolic acid, connected by a disulfide bond.[1] Its chemical formula is C₄H₆O₄S₂.[2] This compound and its derivatives are of significant interest in medicinal chemistry, drug delivery, and materials science due to the redox-responsive nature of the disulfide linkage.[3] The synthesis of this compound is fundamentally an oxidative coupling reaction of its precursor, thioglycolic acid.[1] This guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and the underlying reaction mechanisms.

The overall chemical reaction involves the oxidation of two molecules of thioglycolic acid to form one molecule of this compound and water.[1]

General Reaction: 2 HSCH₂CO₂H + [O] → (SCH₂CO₂H)₂ + H₂O

Synthetic Methodologies and Quantitative Data